4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid
CAS No.: 340023-15-6
Cat. No.: VC8106777
Molecular Formula: C13H20O4
Molecular Weight: 240.29 g/mol
* For research use only. Not for human or veterinary use.
![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid - 340023-15-6](/images/structure/VC8106777.png)
Specification
CAS No. | 340023-15-6 |
---|---|
Molecular Formula | C13H20O4 |
Molecular Weight | 240.29 g/mol |
IUPAC Name | 4-(3-methoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H20O4/c1-17-10(14)2-3-12-4-7-13(8-5-12,9-6-12)11(15)16/h2-9H2,1H3,(H,15,16) |
Standard InChI Key | ZFIIGRZPZQCDLJ-UHFFFAOYSA-N |
SMILES | COC(=O)CCC12CCC(CC1)(CC2)C(=O)O |
Canonical SMILES | COC(=O)CCC12CCC(CC1)(CC2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 4-(2-methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid, reflects its bicyclic framework and substituents. The bicyclo[2.2.2]octane system consists of three fused six-membered rings, creating a highly strained and rigid structure. The 1-position is occupied by a carboxylic acid group (), while the 4-position features a 2-methoxycarbonylethyl substituent (). This arrangement introduces both hydrophilic (carboxylic acid) and lipophilic (methoxycarbonylethyl) regions, influencing its solubility and reactivity .
Property | Value |
---|---|
CAS Number | 340023-15-6 |
Molecular Formula | |
Molecular Weight | 240.30 g/mol |
Purity | ≥95% |
Synthesis and Production
The synthesis of bicyclo[2.2.2]octane derivatives often involves transition metal-catalyzed reactions. A patented method (US10633315B2) describes the palladium-catalyzed oxidation of 1,4-dimethylenecyclohexane in the presence of oxidizing agents such as hydrogen peroxide or oxone . While this patent primarily focuses on generating diols and diacetates, analogous strategies can be adapted to synthesize 4-(2-methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid. Key steps include:
-
Cycloaddition Reactions: The bicyclo[2.2.2]octane core is formed via Diels-Alder or electrocyclic reactions under controlled conditions.
-
Functionalization: Subsequent esterification or carboxylation introduces the methoxycarbonylethyl and carboxylic acid groups. For example, reacting the bicyclic intermediate with methyl acrylate followed by hydrolysis yields the target compound .
Experimental conditions from the patent include:
-
Catalyst: Palladium diacetate (3 mol%)
-
Oxidizing Agent: 30% hydrogen peroxide
-
Solvent: Acetic acid or acetone
-
Temperature: Room temperature
Physical and Chemical Properties
Solubility
The compound’s solubility is influenced by its polar carboxylic acid group and nonpolar bicyclic framework. It is moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) and sparingly soluble in water.
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1250 cm (C-O stretch of ester).
-
NMR: NMR signals for the bridgehead protons appear as distinct singlets due to equivalent environments .
Applications in Research
Pharmaceutical Intermediates
The rigid bicyclic structure mimics natural product frameworks, enabling its use in drug discovery. For instance, it serves as a precursor for kinase inhibitors or prostaglandin analogs.
Materials Science
Functionalized bicyclo[2.2.2]octanes are incorporated into polymers to enhance mechanical strength and thermal resistance .
Supplier | Product Number | CAS | Purity | Packaging |
---|---|---|---|---|
JK Chemical (Matrix) | 181614 | 340023-15-6 | ≥95% | Custom |
Pricing varies based on quantity and purity, with bulk purchases typically negotiated directly with suppliers.
Recent Research Developments
Recent advancements focus on optimizing synthetic routes to improve yield and scalability. For example, replacing palladium catalysts with cheaper transition metals (e.g., iron) is under investigation . Additionally, computational studies explore the compound’s conformational flexibility and binding affinity to biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume